molecular formula C10H11ClN2O4 B11826259 2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide

2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide

Cat. No.: B11826259
M. Wt: 258.66 g/mol
InChI Key: GRVJIUVJMGNMBY-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide is an organic compound with a complex structure that includes a chloroethoxy group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide typically involves the reaction of 2-nitroaniline with 2-chloroethanol in the presence of a base to form the intermediate 2-(2-chloroethoxy)-N-(2-nitrophenyl)ethanamine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(2-Chloroethoxy)-N-(2-aminophenyl)-acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the nitrophenyl group but lacks the chloroethoxy and acetamide groups.

    2-Chloro-4-nitrophenyl isothiocyanate: Contains a similar nitrophenyl group but with an isothiocyanate functional group.

Uniqueness

2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloroethoxy and nitrophenyl groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

2-(2-chloroethoxy)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,12,14)

InChI Key

GRVJIUVJMGNMBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COCCCl)[N+](=O)[O-]

Origin of Product

United States

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